molecular formula C10H9BrFNO B2561333 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1100756-25-9

3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2561333
CAS No.: 1100756-25-9
M. Wt: 258.09
InChI Key: JOGRIGISZKFETF-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrFNO. It is a pyrrolidinone derivative, characterized by the presence of a bromine atom at the third position and a fluorophenyl group at the first position of the pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one typically involves the reaction of 4-fluorophenylacetonitrile with bromine in the presence of a base, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolidinones, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

Scientific Research Applications

3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one
  • 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one

Uniqueness

3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one is unique due to the specific positioning of the bromine and fluorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-5-6-13(10(9)14)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGRIGISZKFETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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